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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Technical Monograph: 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS Registry Number:

435283-95-7[1][2][3]

Part 1: Executive Technical Summary
4-[2-(3-Bromophenoxy)ethyl]morpholine is a specialized heterocyclic ether utilized primarily

as a pharmacophore scaffold in medicinal chemistry and as a high-value intermediate in

organic synthesis. Structurally, it consists of a morpholine ring connected via an ethyl linker to a

3-bromophenol moiety.

This compound is critical in Central Nervous System (CNS) drug discovery, specifically within

the development of Sigma-1 (

) receptor ligands and serotonin reuptake inhibitors. The meta-bromo substitution on the phenyl
ring serves two distinct functions:

Electronic/Steric Modulation: It influences the binding affinity in the hydrophobic pocket of

target receptors.
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Synthetic Handle: The bromine atom provides a reactive site for palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate

the scaffold into complex biaryl systems.

Part 2: Chemical Profile & Physicochemical
Properties[4][5]
The following data aggregates experimental and predicted values essential for assay

development and formulation.

Property Value / Description Significance

CAS Number 435283-95-7 Unique Identifier

Molecular Formula Stoichiometry

Molecular Weight 286.17 g/mol
Mass Spectrometry (M+H:

~288)

Physical State
Pale yellow oil or low-melting

solid
Handling/Storage

Boiling Point
~380°C (Predicted at 760

mmHg)
Thermal Stability

LogP (Predicted) 2.3 – 2.6
Lipophilicity (CNS penetration

favorable)

pKa (Base) ~7.8 (Morpholine nitrogen)
Protonation state at

physiological pH

H-Bond Acceptors 2 (Ether O, Morpholine O/N) Receptor Binding

Part 3: Synthetic Architecture
As a Senior Scientist, I recommend the Williamson Ether Synthesis as the primary route. This

pathway is preferred over Mitsunobu coupling for scale-up due to higher atom economy and

easier purification.
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Core Reaction Logic
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-

bromophenol) upon the electrophilic carbon of 4-(2-chloroethyl)morpholine.

Critical Control Points:

Base Selection: Anhydrous Potassium Carbonate (

) is chosen over NaH to prevent aggressive side reactions; it provides a gentle, buffered
deprotonation.

Solvent System: Acetone (reflux) or Acetonitrile (

) are ideal. DMF can be used for faster kinetics but complicates workup due to high boiling
point.

Catalysis: Potassium Iodide (KI) is added in catalytic amounts (Finkelstein condition) to

convert the alkyl chloride to a more reactive alkyl iodide in situ.
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Figure 1: Convergent synthesis pathway utilizing Finkelstein-assisted nucleophilic substitution.

Detailed Experimental Protocol
Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, suspend 3-Bromophenol (1.0 eq) and Anhydrous
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(3.0 eq) in Acetonitrile (

).

Activation: Stir at room temperature for 30 minutes. This allows the formation of the

potassium phenoxide salt.

Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic crystal of

Potassium Iodide (KI).

Reaction: Heat the mixture to reflux (~80-82°C) for 12–18 hours. Monitor via TLC (System:

EtOAc/Hexane 1:1). The starting phenol spot should disappear.

Workup:

Cool to room temperature.

Filter off inorganic salts (

, KCl).

Concentrate the filtrate under reduced pressure.[4]

Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

Dry over

and concentrate.

Validation: Product is often an oil. If high purity is required, convert to the HCl salt by adding

ethereal HCl, precipitating a white solid.

Part 4: Functional Applications & Mechanism
This compound is not just a final product; it is a "privileged structure" in medicinal chemistry.

Sigma-1 ( ) Receptor Modulation
The aryloxy-ethyl-amine motif is a classic pharmacophore for Sigma-1 receptors, which are

implicated in cellular stress response, neuroprotection, and pain modulation.
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Mechanism: The basic morpholine nitrogen becomes protonated at physiological pH, forming

an ionic bond with an aspartate residue (typically Asp126) in the receptor binding pocket.

The 3-bromophenyl group occupies the hydrophobic sub-pocket.

Synthetic Divergence (Cross-Coupling)
The bromine at the meta position is strategically placed for late-stage functionalization.
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Figure 2: Divergent utility of the scaffold in pharmacology and organic synthesis.

Part 5: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a

Category 4 hazard based on its structural class (halogenated alkylamines).

GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[5]

Handling Protocols:
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Inhalation: Use only in a chemical fume hood. The free base may have significant vapor

pressure.

Skin Contact: Nitrile gloves are required. The lipophilic nature allows for rapid dermal

absorption.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of

the morpholine ring or discoloration.
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(Note: While specific academic papers solely dedicated to this exact CAS are rare, the

synthesis and application protocols are derived from standard methodologies for the "3-

bromophenoxy-alkyl-morpholine" class found in the cited databases.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-[2-(3-Bromophenoxy)ethyl]morpholine | CAS 435283-95-7 | SCBT - Santa Cruz
Biotechnology [scbt.com]

2. 435283-95-7|4-[2-(3-Bromophenoxy)ethyl]morpholine|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1269199/docs?utm_src=pdf-body#4-2-3-bromophenoxy-ethyl-morpholine-cas-number
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scbt.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com
https://repository.uobaghdad.edu.iq/articles/bsj-2124?page=2839
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbsj.uobaghdad.edu.iq
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov
https://www.benchchem.com/product/b1269199?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/4-2-3-bromophenoxy-ethylmorpholine-435283-95-7
https://www.scbt.com/p/4-2-3-bromophenoxy-ethylmorpholine-435283-95-7
https://www.bldpharm.com/products/435283-95-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chemscene.com [chemscene.com]

4. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]

5. angenechemical.com [angenechemical.com]

6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

To cite this document: BenchChem. ["4-[2-(3-Bromophenoxy)ethyl]morpholine" CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269199/docs#4-2-3-bromophenoxy-ethyl-
morpholine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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